molecular formula C12H13ClFNO4 B2816738 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248311-27-3

5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2816738
CAS RN: 2248311-27-3
M. Wt: 289.69
InChI Key: QJZCFOVCRCMWTC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as CF3, is a chemical compound that has garnered significant attention in the scientific research community. This compound is a potent inhibitor of a specific enzyme known as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo synthesis of pyrimidine nucleotides. The inhibition of DHODH by CF3 has been shown to have a significant impact on cellular proliferation, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the inhibition of DHODH, which is a critical enzyme in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. This disruption leads to the inhibition of cell proliferation, making this compound a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of DHODH. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. This disruption leads to the inhibition of cell proliferation, making this compound a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in lab experiments include its potent inhibition of DHODH, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis. The limitations of using this compound in lab experiments include its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research and development of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Another potential direction is the development of new cancer therapies that utilize this compound as a potent inhibitor of DHODH. Additionally, further research is needed to explore the potential applications of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis.

Synthesis Methods

The synthesis of 5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a complex process that involves several steps. The first step is the preparation of 5-chloro-2-fluoro-3-nitrobenzoic acid, which is then reduced to 5-chloro-2-fluoro-3-aminobenzoic acid. The next step involves the protection of the amine group with an isobutyl chloroformate, followed by the introduction of a tert-butyl ester group to the carboxylic acid. The final step is the reduction of the nitro group to an amino group, resulting in the formation of this compound.

Scientific Research Applications

5-Chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its potential applications in cancer therapy. The inhibition of DHODH by this compound has been shown to have a significant impact on the proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies. In addition, this compound has also been shown to have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis.

properties

IUPAC Name

5-chloro-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(9(8)14)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZCFOVCRCMWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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